chemical structure and properties of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one
chemical structure and properties of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one
A Technical Guide to 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one
Introduction
2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one is an aromatic ketone characterized by a phenylethanone core structure and a prenyl (3-methylbut-2-en-1-yl) group linked via an ether bond. This compound belongs to a broader class of prenylated acetophenones, which are of significant interest in medicinal chemistry and natural product synthesis. The introduction of a prenyl moiety to a molecule can substantially modify its biological activity, often enhancing its interaction with biological targets due to increased lipophilicity and specific steric interactions.[1][2] This guide provides a comprehensive overview of the compound's chemical structure, properties, a detailed synthesis protocol, and its potential applications in research and development.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the foundation of all subsequent research. The structural and key physicochemical properties of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one are summarized below.
Nomenclature and Structural Identifiers
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Systematic IUPAC Name : 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one[3]
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Common Synonyms : 2-(3-methylbut-2-enoxy)-1-phenylethanone, 2-prenyloxy-acetophenone
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Key Functional Groups : Ketone, Ether, Phenyl group, Alkene
Physicochemical Data
The following table outlines the key computed and, where available, experimental properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [3] |
| Molecular Weight | 204.26 g/mol | [3] |
| Monoisotopic Mass | 204.11504 Da | [3] |
| XlogP (Predicted) | 3.0 | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General physical properties of similar compounds[6] |
| Solubility | Low in water; soluble in organic solvents like ethanol, acetone, and dichloromethane | General properties of similar compounds[6] |
Synthesis and Mechanistic Considerations
The most direct and common method for preparing 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This involves the reaction of a phenacyl halide with the alkoxide of prenyl alcohol, or more commonly, the reaction of a 2-hydroxyacetophenone salt with a prenyl halide.
Rationale for Synthetic Route Selection
The Williamson ether synthesis is selected for its reliability, high yields, and the ready availability of starting materials. The key precursors are 2-hydroxy-1-phenylethanone (phenacyl alcohol) and prenyl bromide (1-bromo-3-methyl-2-butene). The reaction proceeds via an Sₙ2 mechanism where the oxygen of the deprotonated hydroxyl group of phenacyl alcohol acts as a nucleophile, attacking the electrophilic carbon of prenyl bromide and displacing the bromide leaving group.
The choice of a moderately weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone is crucial. Acetone effectively dissolves the reactants while K₂CO₃ is strong enough to deprotonate the alcohol to form the nucleophilic alkoxide without causing significant side reactions, such as elimination of the prenyl bromide.[1] Refluxing the mixture provides the necessary activation energy to drive the reaction to completion.[1]
Detailed Experimental Protocol
Materials:
-
2-hydroxy-1-phenylethanone (phenacyl alcohol)
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-phenylethanone (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per 1 g of starting material) to dissolve the phenacyl alcohol. Add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirring suspension, add prenyl bromide (1.2 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for the target compound.
Spectroscopic Characterization
Structural elucidation and confirmation of purity are achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Signals expected in the δ 7.4-8.0 ppm range, corresponding to the protons on the phenyl ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield.
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Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.6-4.8 ppm.
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Vinylic Proton (=CH-): A triplet around δ 5.4-5.5 ppm.
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Methylene Protons (-O-CH₂-CH=): A doublet around δ 4.5-4.6 ppm.
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Methyl Protons (-(CH₃)₂): Two singlets around δ 1.7-1.8 ppm.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal around δ 195-200 ppm.[7]
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Aromatic Carbons: Signals between δ 128-135 ppm.
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Alkene Carbons: Signals around δ 120 ppm (quaternary) and δ 138 ppm (tertiary).[7]
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Methylene Carbon (-O-CH₂-CO-): A signal around δ 70-75 ppm.
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Methylene Carbon (-O-CH₂-CH=): A signal around δ 65 ppm.[7]
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Methyl Carbons (-(CH₃)₂): Signals around δ 18 and 26 ppm.[7]
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Infrared (IR) Spectroscopy
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C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-O-C Stretch (Ether): An absorption band in the 1050-1150 cm⁻¹ region.
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C=C Stretch (Alkene): A medium absorption band around 1650-1670 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak at m/z = 204.
-
Key Fragmentation Peaks:
-
m/z = 105: [C₆H₅CO]⁺, the benzoyl cation, which is a very common and stable fragment for phenones.
-
m/z = 69: [C₅H₉]⁺, the prenyl cation, resulting from cleavage of the ether bond.
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Characterization Workflow
Caption: Standard workflow for spectroscopic structural elucidation.
Potential Applications and Biological Relevance
While specific studies on 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one are limited, the broader class of prenylated acetophenones has demonstrated a wide range of biological activities. The prenyl group is a key pharmacophore found in many natural products and is known to enhance the bioactivity of parent compounds.[1][2]
-
Antimicrobial and Antifungal Activity: Prenylated flavonoids and acetophenones isolated from various plant species have shown significant antimicrobial and antifungal properties.[2][8] The lipophilic prenyl chain is thought to facilitate interaction with and disruption of microbial cell membranes.[2]
-
Anti-inflammatory Effects: Many natural products containing the prenylated phenylpropanoid scaffold exhibit anti-inflammatory activity.[1]
-
Anticancer Properties: Certain prenylated acetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[9][10] The prenyl group can enhance cellular uptake and interaction with intracellular targets.[2]
-
Synthetic Intermediate: This compound can serve as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents.[7] The ketone and alkene functionalities provide reactive sites for further chemical modification.
Conclusion
2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one is a structurally interesting molecule that combines the features of an aromatic ketone with a biologically relevant prenyl ether moiety. Its synthesis is straightforward via the Williamson ether synthesis, and its structure can be unambiguously confirmed using standard spectroscopic methods. As a member of the prenylated acetophenone class, it holds potential for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this compound in their scientific endeavors.
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